molecular formula C6H10N4 B13345922 4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine

4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine

Cat. No.: B13345922
M. Wt: 138.17 g/mol
InChI Key: JUCFMYMHMYJBMF-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine is a heterocyclic compound that features a triazole ring fused with a benzene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine typically involves the condensation of appropriate precursors. One common method involves the reaction of 1,2-epoxy-4-vinylcyclohexane with toluenesulfonamide under microwave irradiation, yielding regioisomeric amino alcohols. These amino alcohols are then oxidized to the corresponding ketones and subsequently condensed with cyanamide to furnish the desired triazole compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the triazole ring or other functional groups attached to the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with biological targets, such as enzymes or receptors, leading to inhibition or activation of these targets. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

  • 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-amine
  • 1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine
  • 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole

Uniqueness: 4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine is unique due to its specific triazole ring structure fused with a benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new drugs and materials .

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

4,5,6,7-tetrahydro-2H-benzotriazol-5-amine

InChI

InChI=1S/C6H10N4/c7-4-1-2-5-6(3-4)9-10-8-5/h4H,1-3,7H2,(H,8,9,10)

InChI Key

JUCFMYMHMYJBMF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NNN=C2CC1N

Origin of Product

United States

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